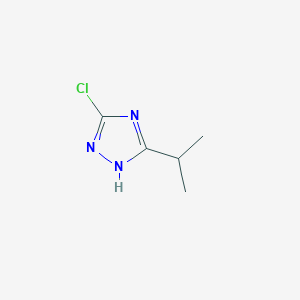

3-chloro-5-isopropyl-1H-1,2,4-triazole

Overview

Description

3-Chloro-5-isopropyl-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a subject of research. Strategies for synthesis often involve the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular formula of this compound is C5H8ClN3 . It is a member of the 1,2,4-triazole family, which are nitrogen-containing heterocycles .Chemical Reactions Analysis

1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .Physical and Chemical Properties Analysis

The average mass of this compound is 145.590 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 3-chloro-5-isopropyl-1H-1,2,4-triazole, have been explored extensively for their potential in drug discovery. These compounds exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for the synthesis of new drugs targeting various diseases, emphasizing the need for efficient preparation methods that consider green chemistry, energy saving, and sustainability. The search for new prototypes against resistant bacteria and neglected diseases is particularly urgent, highlighting the importance of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Synthesis and Biological Features

Recent studies have focused on synthesizing biologically active 1,2,4-triazole derivatives, demonstrating their potential in treating various conditions. The synthesis techniques and the biological activities of these derivatives are crucial for developing new pharmaceuticals. Innovations in synthetic methods, including eco-friendly procedures, have facilitated the creation of triazole-based compounds with significant biological activities, offering new avenues for pharmaceutical development (Ohloblina, 2022).

Material Science Applications

In addition to pharmaceutical applications, triazole derivatives like this compound have been applied in material science. For instance, these compounds serve as corrosion inhibitors for metals and their alloys, demonstrating the versatility of triazole derivatives beyond drug discovery. Their ability to form stable and non-toxic compounds makes them ideal for various industrial applications, including protecting metal surfaces from corrosion (Hrimla et al., 2021).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.

Result of Action

Given the broad range of activities associated with 1,2,4-triazoles, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the breakdown of complex polysaccharides into glucose. This inhibition can be beneficial in managing conditions like diabetes mellitus by reducing postprandial blood glucose levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access and preventing catalysis . This mechanism of action is particularly relevant in the context of enzyme inhibition, where the compound can serve as a potent inhibitor of enzymes like alpha-amylase and alpha-glucosidase . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like alpha-amylase and alpha-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, it can influence other metabolic pathways by interacting with key regulatory enzymes and altering their activity, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other biomolecules to modulate cellular processes . The compound’s localization is essential for its efficacy, as it determines the specific cellular pathways and functions that are affected by its presence .

Properties

IUPAC Name |

3-chloro-5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIJNDYVYVYVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)

![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)